

physical and chemical properties of Tris(2-benzimidazolylmethyl)amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tris(2-benzimidazolylmethyl)amine*

Cat. No.: B1330919

[Get Quote](#)

An In-depth Technical Guide to **Tris(2-benzimidazolylmethyl)amine**

Introduction

Tris(2-benzimidazolylmethyl)amine, commonly abbreviated as NTB or (BimH)₃, is a tripodal, tetradeятate ligand with the chemical formula C₂₄H₂₁N₇.^{[1][2]} Its unique three-dimensional structure, featuring a central tertiary amine linked to three benzimidazole moieties, makes it an exceptional chelating agent for a variety of metal ions.^[3] This property has led to its widespread use in coordination chemistry, catalysis, and the development of biomimetic models for metalloenzymes.^{[3][4][5]} This guide provides a comprehensive overview of the physical and chemical properties of **Tris(2-benzimidazolylmethyl)amine**, detailed experimental protocols for its synthesis and characterization, and a review of its applications.

Physical and Chemical Properties

Tris(2-benzimidazolylmethyl)amine is a white to off-white crystalline solid at room temperature.^{[3][6]} It is a stable compound under standard conditions and is often used as a building block in the synthesis of more complex supramolecular structures and metal-organic frameworks.

Tabulated Physical Data

The fundamental physical and chemical properties of **Tris(2-benzimidazolylmethyl)amine** are summarized below for quick reference.

Property	Value	Source
Molecular Formula	C ₂₄ H ₂₁ N ₇	[1][2][7]
Molecular Weight	407.47 g/mol	[1][7][8]
Appearance	White to almost white powder/solid/crystal	[3][6][9]
Melting Point	277-281 °C	[3][7]
Boiling Point (Predicted)	821.2 ± 60.0 °C	[7][10]
Density (Predicted)	1.432 ± 0.06 g/cm ³	[10][11]
pKa (Predicted)	10.37 ± 0.10	[10][11]
UV λ _{max}	280 nm (in DMF)	[5][7][10]
CAS Number	64019-57-4	[1][2][3]

Solubility

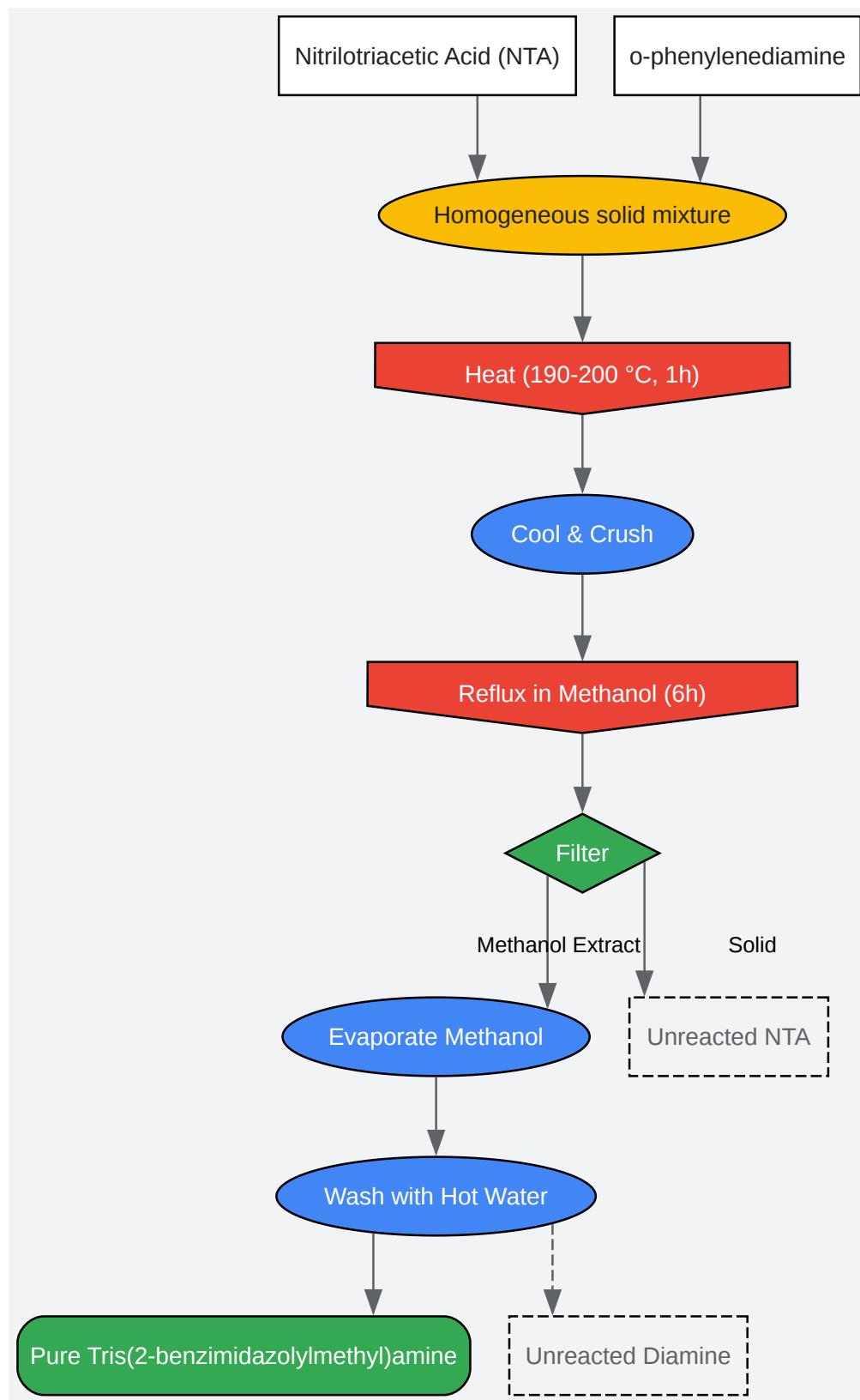
While specific quantitative solubility data is not readily available in the literature, empirical observations from synthesis and application protocols indicate that **Tris(2-benzimidazolylmethyl)amine** is generally insoluble in water.[12] It shows solubility in organic solvents such as dimethylformamide (DMF), which is often used as a solvent for spectroscopic measurements and reactions involving this ligand.[5][7][10]

Spectral Data

- ¹³C NMR and ¹H NMR Spectra: Detailed NMR spectra are available in public databases such as PubChem.[1]
- Mass Spectrometry: Mass spectrometry data confirms the molecular weight of the compound.[1]
- Infrared (IR) Spectra: IR spectra are available and can be used to identify characteristic functional group vibrations.[1]

Experimental Protocols

Synthesis of Tris(2-benzimidazolylmethyl)amine (NTB)


The most common method for synthesizing NTB is through the direct condensation of nitrilotriacetic acid (NTA) and o-phenylenediamine.[12]

Materials:

- Nitrilotriacetic acid (NTA)
- o-phenylenediamine
- Methanol
- Deionized water

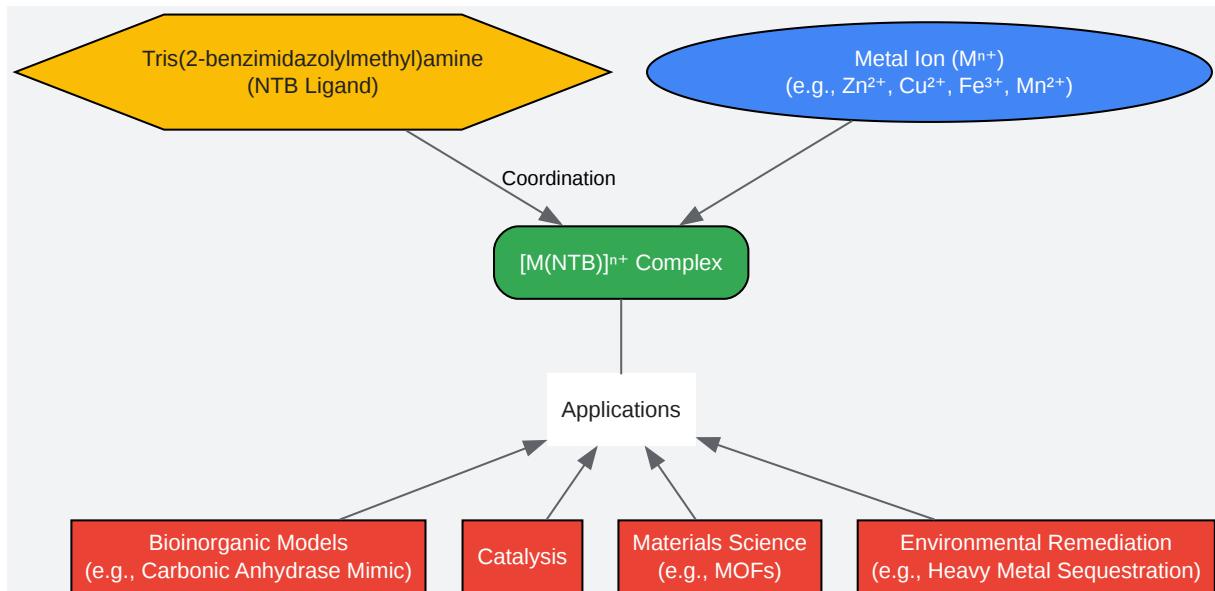
Procedure:[12]

- In a mortar, thoroughly mix 5 g of nitrilotriacetic acid and 9 g of o-phenylenediamine to create a homogeneous solid mixture.
- Transfer the mixture to a 250 mL single-neck round-bottom flask.
- Heat the flask in an oil bath at 190–200 °C for 1 hour. The mixture will melt and react.
- Allow the reaction mixture to cool to room temperature, at which point it will solidify.
- Crush the resulting solid product.
- Transfer the crushed solid to a flask and add methanol. Reflux the mixture for 6 hours. This step extracts the desired NTB product, leaving unreacted NTA as a solid.
- Filter the hot solution to remove any remaining solid impurities.
- Evaporate the methanol from the filtrate to yield a white-pink powder.
- To remove any unreacted o-phenylenediamine, wash the powder four times with hot water.
- Dry the final product, a white to off-white powder of **Tris(2-benzimidazolylmethyl)amine**, under vacuum.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Tris(2-benzimidazolylmethyl)amine**.

Characterization Methods


To confirm the identity and purity of the synthesized **Tris(2-benzimidazolylmethyl)amine**, a suite of analytical techniques is typically employed.

General Protocol for Characterization:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). The resulting spectra can be compared with literature data for verification.
- Mass Spectrometry (MS): Analyze the sample using a technique such as Electrospray Ionization (ESI) to determine the molecular weight and confirm the molecular formula.
- Fourier-Transform Infrared (FTIR) Spectroscopy: Prepare a sample as a KBr pellet or using an ATR accessory. Record the spectrum to identify characteristic vibrational frequencies of the functional groups present in the molecule.
- Elemental Analysis: Determine the weight percentages of Carbon, Hydrogen, and Nitrogen. Compare the experimental values to the theoretical values calculated from the molecular formula (C: 70.74%, H: 5.20%, N: 24.06%) to assess purity.
- Powder X-ray Diffraction (PXRD): Analyze the crystalline solid to obtain its diffraction pattern, which is characteristic of its crystal structure.

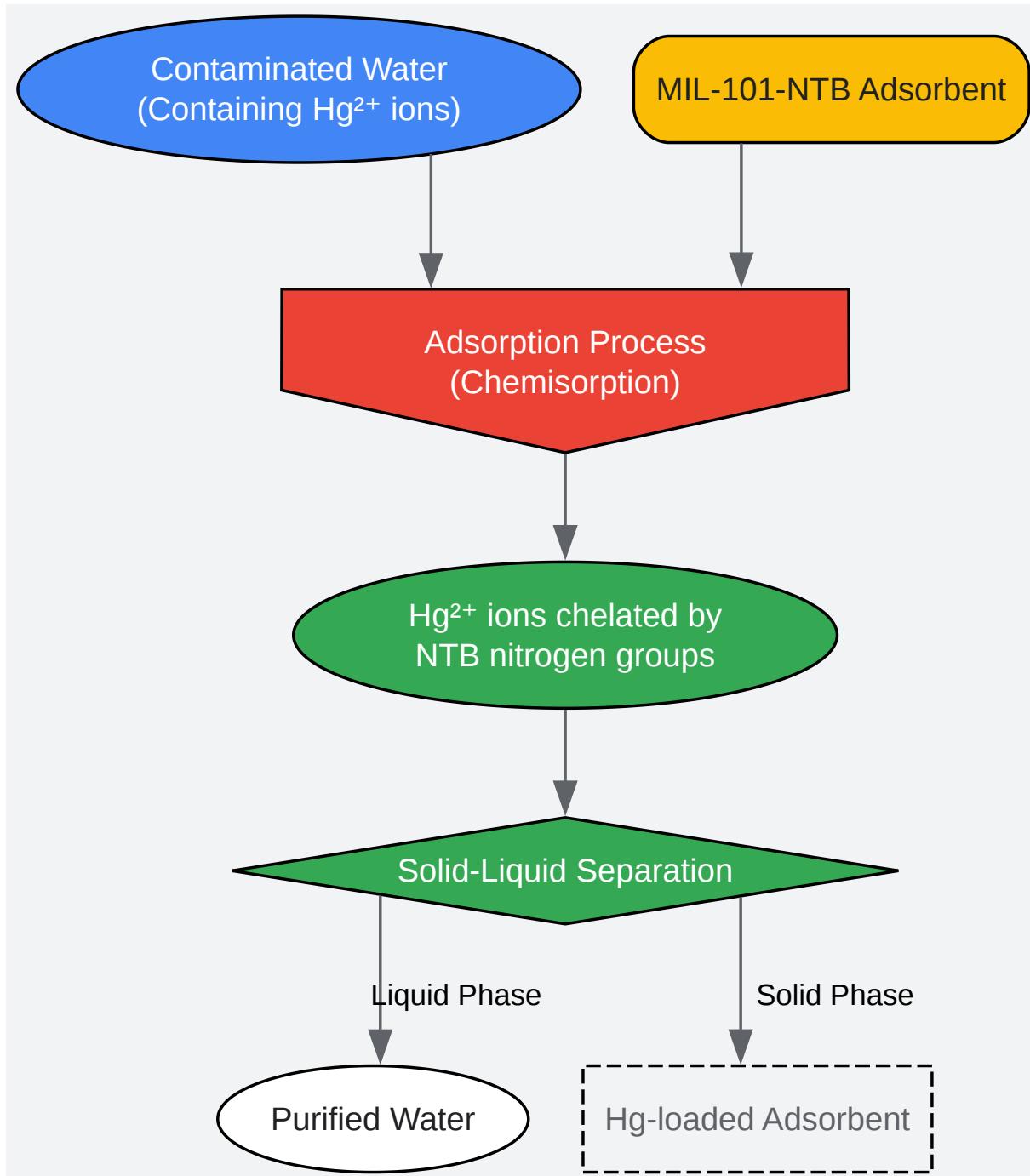
Key Chemical Activities and Applications

Tris(2-benzimidazolylmethyl)amine's primary chemical feature is its ability to act as a potent tetradentate ligand. The three benzimidazole nitrogen atoms and the apical tertiary amine nitrogen atom can coordinate with a single metal center, forming a stable, cage-like complex.

[Click to download full resolution via product page](#)

Caption: Logical relationship of NTB in coordination chemistry and its applications.

Coordination Chemistry


NTB forms stable complexes with a wide range of transition metals, including zinc(II), copper(II), iron(II/III), manganese(II), and cobalt(II).^{[4][13][14][15]} The resulting coordination geometry is often a trigonal bipyramidal or a distorted octahedral geometry, depending on the presence of additional co-ligands.^{[4][13]} The benzimidazole rings can be deprotonated under basic conditions, allowing the ligand to bear different charges (monoanionic or dianionic), which in turn influences the coordination geometry of the metal center.^[13]

Biomimetic Models

Due to the structural similarity of the benzimidazole moiety to the imidazole group of histidine residues in proteins, NTB-metal complexes are extensively used as synthetic analogs for the active sites of metalloenzymes. A prominent example is their use in modeling the active site of carbonic anhydrase, a zinc-containing enzyme crucial for CO_2 hydration.[5][12]

Catalysis and Materials Science

The ability of NTB to stabilize metal ions makes it a valuable ligand in catalysis, where its complexes can enhance reaction rates and selectivity in various organic transformations.[3] Furthermore, it serves as an organic linker in the construction of Metal-Organic Frameworks (MOFs).[12] For instance, NTB has been impregnated into a MIL-101(Cr) MOF to create a composite material with a high affinity for adsorbing heavy metal ions like Hg^{2+} from aqueous solutions.[12][16]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for heavy metal removal using an NTB-modified MOF.

Safety and Handling

Tris(2-benzimidazolylmethyl)amine is classified as an irritant.[1][11]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][11]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[1][11]

Standard laboratory safety protocols should be followed when handling this compound, including the use of a fume hood, safety glasses, and chemical-resistant gloves. Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[10][11]

Conclusion

Tris(2-benzimidazolylmethyl)amine is a versatile and fundamentally important tripodal ligand in modern chemistry. Its straightforward synthesis, rich coordination chemistry, and the stability of its metal complexes have established it as a valuable tool for researchers in inorganic chemistry, materials science, and drug development. The ongoing exploration of its properties and applications continues to yield novel catalysts, functional materials, and deeper insights into the mechanisms of metalloenzymes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tris(2-benzimidazolylmethyl)amine | C₂₄H₂₁N₇ | CID 623893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TRIS(2-BENZIMIDAZOLYLMETHYL)AMINE | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TRIS(2-BENZIMIDAZOLYLMETHYL)AMINE | 64019-57-4 [chemicalbook.com]

- 6. Tris(2-benzimidazolylmethyl)amine | 64019-57-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. TRIS(2-BENZIMIDAZOLYLMETHYL)AMINE) CAS#: 64019-57-4 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. labproinc.com [labproinc.com]
- 10. TRIS(2-BENZIMIDAZOLYLMETHYL)AMINE) CAS#: 64019-57-4 [m.chemicalbook.com]
- 11. TRIS(2-BENZIMIDAZOLYLMETHYL)AMINE) | 64019-57-4 [amp.chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tris(benzimidazolyl)amine-Cu(II) coordination units bridged by carboxylates: structures and DNA-condensing property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of Tris(2-benzimidazolylmethyl)amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330919#physical-and-chemical-properties-of-tris-2-benzimidazolylmethyl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com